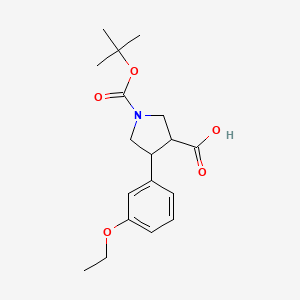

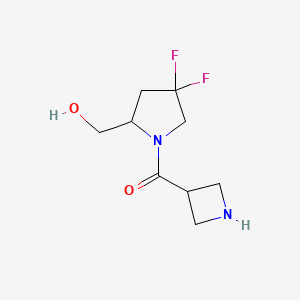

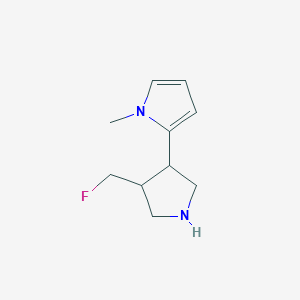

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Übersicht

Beschreibung

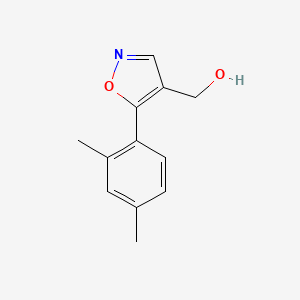

The compound “1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are a class of organic compounds with the formula (C4H4N2). They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques can provide information about the functional groups present in the molecule and their arrangement .

Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives can be quite diverse, depending on the specific substituents present on the pyrazine ring. For instance, reactions with isocyanates have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For similar compounds, properties such as density, boiling point, vapor pressure, and refractive index can be determined .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

- Pyrazine Derivatives Synthesis : The reaction of piperazine-2,5-diones, including derivatives similar to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, with triethyloxonium fluoroborate produces cis–trans mixtures of diethoxydihydropyrazines. These can be oxidized to pyrazines in high yield, indicating a pathway for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).

Biological Activity

Inhibition of Viral Endonuclease : Flutimide, a compound structurally similar to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, has shown potential in inhibiting the cap-dependent endonuclease activity of influenza virus A. This suggests that similar compounds could be developed as therapeutic agents for influenza infections (Singh & Tomassini, 2001).

Potential in Neurodegenerative Diseases : Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been identified as potential multitarget drugs for neurodegenerative diseases. They show potency as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).

Anticancer Potential : Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and identified as KRAS covalent inhibitors. These compounds are useful for treating cancer and diseases associated with KRAS activity (De, 2022).

Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives, similar in structure, have shown significant antioxidative activity in vitro, suggesting potential uses in oxidative stress-related conditions (Simijonović et al., 2018).

Chemical Properties and Reactions

Stability and Reactivity : Studies on stable 1,4-dihydropyrazines have shown unique reactivity patterns with dioxygen, indicating potential for exploration in various oxidation processes (Brook, Noll, & Koch, 1997).

Nucleophilic Substitution Reactions : Chloropyrazines, related to 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, have been explored in nucleophilic substitution reactions, revealing insights into the chemical behavior and potential modifications of pyrazine derivatives (Cheeseman & Godwin, 1971).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSYBPYRNDDTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CNC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)